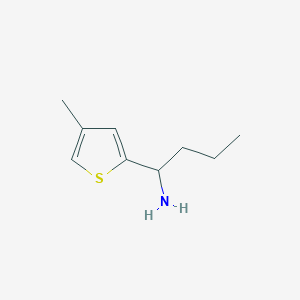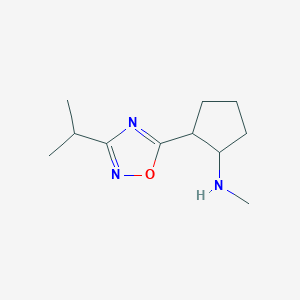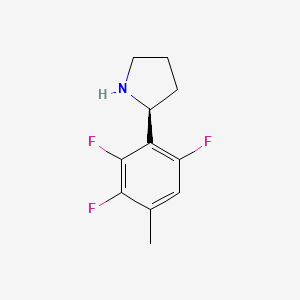
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,6-trifluoro-4-methylbenzaldehyde and (S)-pyrrolidine.
Reaction Conditions: The key step involves the condensation of the aldehyde with the pyrrolidine under acidic or basic conditions, followed by reduction to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification: Using automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the effects of trifluoromethyl-substituted compounds on biological systems.
Industrial Applications: It finds use in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2,3,6-Trifluorophenyl)pyrrolidine: Lacks the methyl group, which may affect its reactivity and applications.
(S)-2-(4-Methylphenyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties.
(S)-2-(2,3,6-Trifluoro-4-methylphenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to different biological activities.
Uniqueness
The presence of both trifluoromethyl and methyl groups in (S)-2-(2,3,6-Trifluoro-4-methylphenyl)pyrrolidine imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
(2S)-2-(2,3,6-trifluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c1-6-5-7(12)9(11(14)10(6)13)8-3-2-4-15-8/h5,8,15H,2-4H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
PDFLPVINRCXTTN-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1F)F)[C@@H]2CCCN2)F |
Kanonische SMILES |
CC1=CC(=C(C(=C1F)F)C2CCCN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B13344486.png)

![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
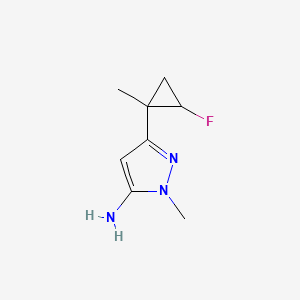
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
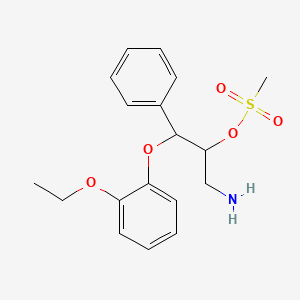
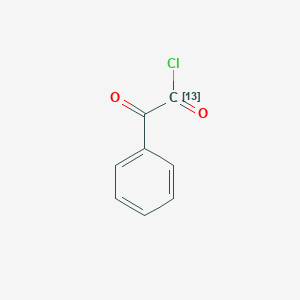
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
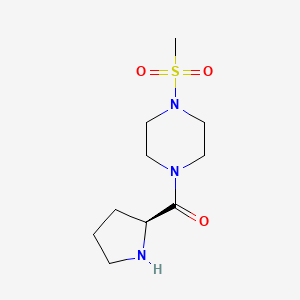

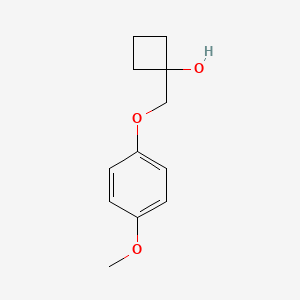
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
